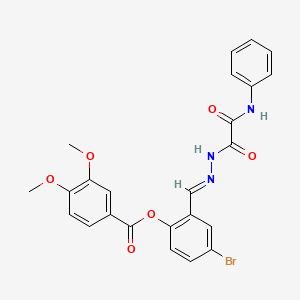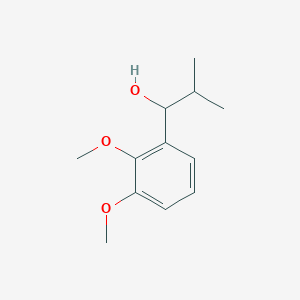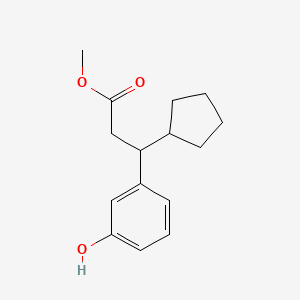
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone: is a complex organic compound that features a unique combination of functional groups, including an aminomethyl group, an oxadiazole ring, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminium hydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or amides, while reduction of the oxadiazole ring can produce different heterocyclic compounds.
Scientific Research Applications
(3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and morpholino-containing compounds. Examples include:
- (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(piperidino)methanone
- (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(pyrrolidino)methanone
Uniqueness
The uniqueness of (3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenyl)(morpholino)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
Molecular Formula |
C14H16N4O3 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
[3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H16N4O3/c15-9-12-16-13(17-21-12)10-2-1-3-11(8-10)14(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9,15H2 |
InChI Key |
ZTHVZEGOIAGUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)
![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)
![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)







![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)


